2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol in the presence of a catalyst such as sulfuric acid.
Preparation of 3-methoxyphenoxyacetic acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid under basic conditions.
Synthesis of the cyclohexylamine derivative: The cyclohexylamine derivative can be synthesized by reacting cyclohexylamine with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling reaction: Finally, the 3-methoxyphenoxyacetic acid is coupled with the cyclohexylamine derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenoxy or 3-carbonylphenoxy derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it could modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- 2-(3-chlorophenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- 2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
Uniqueness
2-(3-methoxyphenoxy)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of both methoxy and pyrazinyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-3-2-4-17(11-16)25-13-18(23)22-14-5-7-15(8-6-14)26-19-12-20-9-10-21-19/h2-4,9-12,14-15H,5-8,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFNAOSOPSBMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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